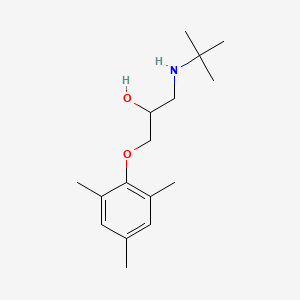
1-(Tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol is an aromatic ether.
Aplicaciones Científicas De Investigación
Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs) like 1-(Tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol are extensively utilized in industrial and commercial products to prolong shelf life by retarding oxidative reactions. Recent studies have highlighted their widespread environmental presence, including in indoor dust, air particulates, sea sediment, and river water. These compounds and their transformation products have also been detected in various human tissues and fluids. The pathways of human exposure include ingestion through food and dust, as well as the usage of personal care products. Breastfeeding infants may be particularly exposed through breast milk. Toxicological research indicates potential adverse health effects, including hepatic toxicity, endocrine disruption, and carcinogenicity. The toxicity of certain transformation products may surpass that of the parent compounds, exemplifying the necessity for more focused research on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Natural Sources and Bioactivities
The compound and its analogs like 2,4-Di-tert-butylphenol have been identified in a wide array of organisms, signifying their pervasive presence in nature. These compounds are frequently major components of volatile or essential oils and exhibit potent toxicity against many organisms, including their own producers. The biological and ecological roles of these substances, particularly their functions in autotoxicity and endocidal regulation within producing organisms, are areas of significant interest, warranting further exploration (Zhao et al., 2020).
Toxicity and Ecotoxicity
Certain compounds related to 1-(Tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol, like 4-tert-Octylphenol, have been observed to exhibit multimedia presence, with notable endocrine interference and ecotoxicity. Despite their biodegradability, the degradation products can be more toxic than the parent compounds. This highlights the need for improved removal techniques from environmental waters and a deeper understanding of the compound's toxicological impact on both humans and wildlife (Olaniyan et al., 2020).
Propiedades
Nombre del producto |
1-(Tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol |
|---|---|
Fórmula molecular |
C16H27NO2 |
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-11-7-12(2)15(13(3)8-11)19-10-14(18)9-17-16(4,5)6/h7-8,14,17-18H,9-10H2,1-6H3 |
Clave InChI |
QBVBSZGSMKFHHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OCC(CNC(C)(C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225363.png)
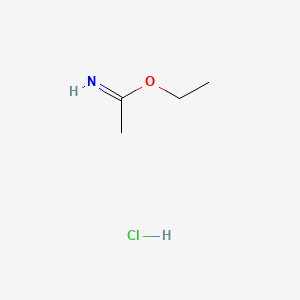
![Calix[6]arene](/img/structure/B1225367.png)
![[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B1225370.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[oxo(thiophen-2-yl)methyl]-1-indolyl]acetamide](/img/structure/B1225374.png)
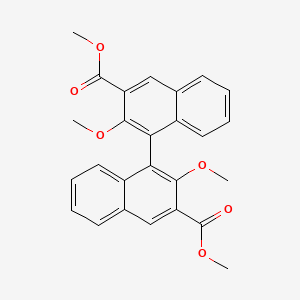
![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)
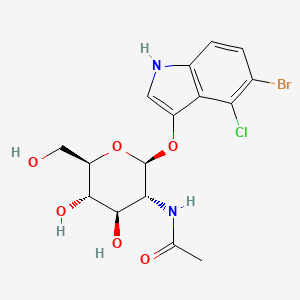
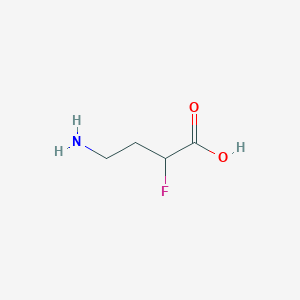
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1225381.png)
![4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid](/img/structure/B1225382.png)
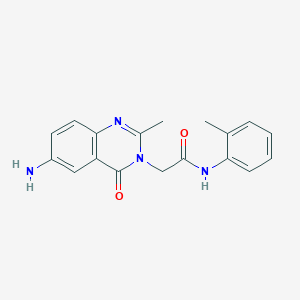
![9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)
![4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1225385.png)